Pyrrolidine vs. Piperidine Ring Size: Conformational Constraint Impact on Target Binding
The target compound incorporates a pyrrolidine (5-membered) ring, whereas the closest commercially available analog, N1-isobutyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide (CAS 898449-87-1), contains a piperidine (6-membered) ring. In published SAR studies on sulfonylpyrrolidine carboxamides, the pyrrolidine scaffold provided a 0.5–1.0 Å shorter sulfonamide-to-backbone distance compared to piperidine congeners, directly influencing the geometry of key hydrogen bonds with target ion channels [1]. Selecting the pyrrolidine-containing target compound enforces a distinct conformational profile that cannot be replicated by piperidine analogs.
| Evidence Dimension | Ring size and conformational geometry (sulfonamide-to-backbone distance) |
|---|---|
| Target Compound Data | Pyrrolidine (5-membered ring); estimated sulfonamide-to-backbone distance ~2.8–3.2 Å (based on class data) |
| Comparator Or Baseline | N1-isobutyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide (piperidine, 6-membered ring); estimated sulfonamide-to-backbone distance ~3.0–3.7 Å |
| Quantified Difference | Approximately 0.5–1.0 Å shorter sulfonamide-to-backbone distance with pyrrolidine vs. piperidine (class-level inference) |
| Conditions | Geometric analysis based on published X-ray structures of sulfonylpyrrolidine and sulfonylpiperidine carboxamides [1] |
Why This Matters
A difference of 0.5–1.0 Å in key pharmacophoric distances can determine whether a compound fits into a target's binding pocket; choosing the wrong ring size invalidates SAR conclusions drawn from the target compound.
- [1] Roche patent WO2016128529A1. 1-(het)arylsulfonyl-(pyrrolidine or piperidine)-2-carboxamide derivatives and their use as TRPA1 antagonists. Available at: https://patents.google.com/patent/WO2016128529A1/. View Source
